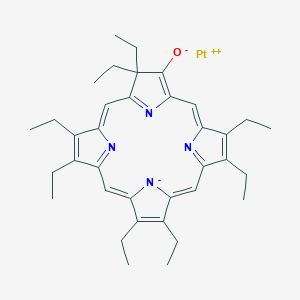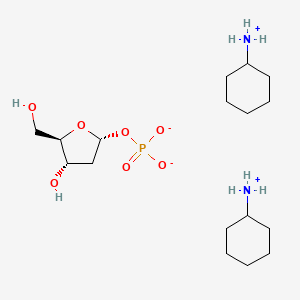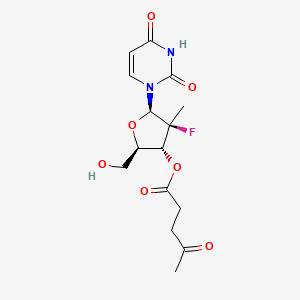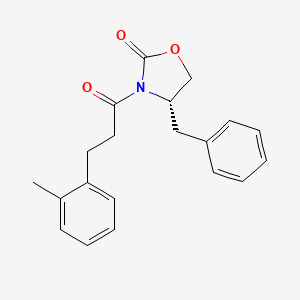
4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a complex organic compound characterized by the presence of benzyloxy, bromo, and trifluoroethoxy functional groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Benzyloxy Substitution: The substitution of a hydrogen atom with a benzyloxy group.
Trifluoroethoxy Substitution:
Each step requires specific reaction conditions, such as the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a benzoic acid derivative.
Reduction: Reduction of the bromo group to a hydrogen atom.
Substitution: Replacement of the bromo group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while substitution of the bromo group could yield a variety of substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoroethoxy groups can enhance the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar in structure but lacks the benzyloxy and bromo groups.
Benzoic acid, 2,4-dimethoxy-: Contains methoxy groups instead of trifluoroethoxy and benzyloxy groups.
Eigenschaften
Molekularformel |
C16H12BrF3O4 |
|---|---|
Molekulargewicht |
405.16 g/mol |
IUPAC-Name |
5-bromo-4-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C16H12BrF3O4/c17-12-6-11(15(21)22)13(24-9-16(18,19)20)7-14(12)23-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,21,22) |
InChI-Schlüssel |
XBZDDDHLHLKLQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)OCC(F)(F)F)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


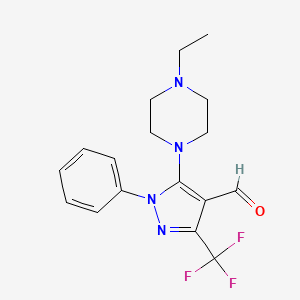
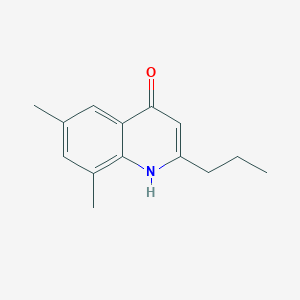


![Cyclobutyl-[2-methyl5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720113.png)
![2,3-Dihydro-[1,4]dioxino[2,3-g]quinoline-8-carboxylic Acid](/img/structure/B13720120.png)

